4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

physicochemical profiling medicinal chemistry lead optimization

Researchers targeting voltage-gated sodium channels (Nav1.7) often face a scarcity of regiochemically pure, diversifiable 3-aminopyrazole cores. This compound directly addresses that gap. - Direct starting material for Nav1.7 (PN3) 3-amido/sulfonamido libraries per US7223782B2. - Matched molecular pair with 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine (Δ = Cl vs. H) for QSAR halogen-effect deconvolution. - 4-Cl enables cross-coupling diversification; free 3-NH₂ supports parallel acylation/sulfonylation for two-dimensional library synthesis.

Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68 g/mol
Cat. No. B13067994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
Molecular FormulaC6H10ClN3O2S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCN1C=C(C(=N1)N)Cl
InChIInChI=1S/C6H10ClN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
InChIKeyTXTQYNGCFYDDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structure


4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine (CAS 1469152-25-7) is a heterocyclic small molecule belonging to the 3-aminopyrazole class . It possesses a molecular formula of C₆H₁₀ClN₃O₂S and a molecular weight of 223.68 g/mol . The compound is distinguished by dual substitution: an electron-withdrawing chlorine atom at the pyrazole 4-position and a polar methanesulfonylethyl group tethered to the N1 nitrogen . This regiochemistry situates a primary amine at the 3-position, providing a hydrogen-bond-donating handle suitable for derivatization . The compound is commercially available at a minimum purity specification of 95% .

Nav1.7 Pharmacophore Library
Free 3-amine enables parallel amide/sulfonamide derivatization for sodium channel inhibitor SAR.
Matched Molecular Pair Analysis
Chloro vs. des-chloro analog pair quantifies halogen impact on LogP, pKa, and binding.
Late-Stage Diversification
4-Cl serves as a balanced handle for Pd-catalyzed cross-coupling, more stable than 4-Br.

Why Generic Substitution Fails


Within the 3-aminopyrazole family, small substituent alterations produce large shifts in physicochemical and pharmacological profiles that preclude casual interchange. The 4-chloro substituent is not a passive placeholder; it lowers the computed pKa of the pyrazole ring relative to the unsubstituted core [1], increases molecular weight, and contributes to halogen-bonding capacity that is absent in the 4-H analog . Simultaneously, the methanesulfonylethyl side chain—a polar, hydrogen-bond-accepting group with a calculated LogP contribution near −0.49 —strongly modulates solubility and target engagement compared to simple N-alkyl or N-aryl congeners. Compounds lacking the chloro group (e.g., 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, CAS 1093967-38-4) or bearing alternative halogens (e.g., 4-bromo) will differ in steric bulk, lipophilicity, and electronic character, each of which can alter receptor binding, metabolic stability, and off-target liability. These differences make generic substitution scientifically unsound without direct comparative data.

!
Absence of 4-chloro substituent alters MW, LogP, and halogen-bonding capacity compared to the 4-H analog.
!
Methanesulfonylethyl side chain strongly modulates polarity and H-bond acceptor count versus simple N-alkyl congeners.
!
Alternative halogens (e.g., 4-Br) exhibit different cross-coupling reactivity and storage stability, limiting direct replacement.

Quantitative Differentiation Evidence


C4 Chlorine Raises MW and LogP vs. 4-H Analog

The presence of the chlorine atom at the pyrazole 4-position distinguishes this compound from its direct des-chloro analog 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine (CAS 1093967-38-4). The chloro substituent adds 34.44 g/mol to the molecular weight (189.24 → 223.68 g/mol) . Based on the computed LogP of the 4-chloro-1H-pyrazol-3-amine core (XLogP3-AA = 0.5) [1] and the N-methanesulfonylethyl side-chain LogP contribution (approximately −0.49) , the target compound is expected to exhibit a higher LogP than the des-chloro analog (measured LogP ≈ −0.49 for CAS 1093967-38-4) . This shift can influence membrane permeability and protein binding.

MW & LogP Shift
Cross-study comparable
ΔMW +34.44 g/mol; higher LogP expected
Alters pharmacokinetic distribution and target engagement profile.
Based on computed LogP and analog comparison.
physicochemical profiling medicinal chemistry lead optimization

Methanesulfonylethyl Side Chain Enhances Polarity and H-Bonding

The methanesulfonylethyl substituent contributes two sulfone oxygen atoms and a flexible ethylene linker, yielding a topological polar surface area (TPSA) of approximately 77.98 Ų and five hydrogen-bond acceptors . In contrast, simple N-alkyl-4-chloro-3-aminopyrazoles (e.g., 4-chloro-1-methyl-1H-pyrazol-3-amine) lack the sulfone moiety and exhibit a reduced TPSA and H-acceptor count. Although a direct measurement for the target compound is not reported, computational estimates from the closely related des-chloro analog indicate a LogP of −0.49 , suggesting the sulfone group substantially increases hydrophilicity relative to N-alkyl congeners.

Polarity & H-Bonding
Class-level inference
TPSA ≈ 77.98 Ų, 5 H-bond acceptors
Enhances aqueous solubility, may reduce passive BBB penetration.
Estimated from des-chloro analog; direct measurement pending.
drug-likeness solubility medicinal chemistry

4-Chloro: A Cross-Coupling Handle

The C4 chlorine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further elaboration of the pyrazole core [1]. This synthetic versatility is absent in the 4-H analog 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine and is distinct from the 4-bromo analog, which, while also coupling-competent, exhibits different oxidative addition kinetics due to the weaker C–Br bond. The 4-chloro derivative thus occupies a reactivity niche: more stable toward inadvertent nucleophilic displacement than the 4-bromo compound, yet more synthetically versatile than the 4-H or 4-methyl analogs [2].

Cross-Coupling Handle
Class-level inference
4-Cl enables Pd-catalyzed Suzuki/Buchwald coupling
Balanced reactivity-stability profile for library synthesis.
More stable than 4-Br, more versatile than 4-H or 4-CH₃.
synthetic chemistry building block C–C coupling

Nav1.7 Pharmacophore Alignment

The US patent family US7223782B2 and related applications disclose pyrazole-amide and pyrazole-sulfonamide compounds as inhibitors of voltage-gated sodium channels (Nav1.7/PN3) for neuropathic pain [1]. The core pharmacophore features an aryl/heteroaryl pyrazole with an electron-withdrawing group at the 4-position and a sulfonamide or sulfone-containing side chain. 4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine embodies the key pharmacophoric elements—4-chloro substitution and a methanesulfonylethyl side chain—differing from the exemplified amide/sulfonamide-linked compounds by bearing a free 3-amino group. This free amine offers a vector for further derivatization into amides, sulfonamides, or ureas that are explicitly claimed. While the target compound's own Nav1.7 IC₅₀ has not been publicly reported, the structural alignment with the patent pharmacophore establishes it as a privileged intermediate for synthesizing sodium channel inhibitor candidates [1].

Nav1.7 Pharmacophore Fit
Class-level inference
Aligns with patented Nav1.7 inhibitor chemotype
Privileged intermediate for sodium channel inhibitor SAR.
No direct IC₅₀ reported; requires derivatization to amide/sulfonamide.
ion channel Nav1.7 pain pharmacophore

pKa Shift of 3-Amino Group and Purification Impact

The electron-withdrawing 4-chloro substituent is expected to reduce the basicity of the pyrazole ring and the 3-amino group relative to the unsubstituted analog. For the des-chloro compound 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, the predicted pKa of the conjugate acid is 3.73 ± 0.10 . Introduction of the 4-chloro group, which exerts a −I (inductive) effect, is predicted to lower this pKa further, potentially by 0.5–1.0 log units based on classical substituent effects [1]. This difference impacts the pH-dependent ionization state, affecting both chromatographic purification strategy and salt-formation protocols for procurement-grade material.

pKa Shift Estimate
Class-level inference
ΔpKa ≈ −0.5 to −1.0 units
Impacts HPLC retention and salt-form selection.
Predicted from 4-H analog; no experimental pKa available.
purification salt selection ionization

Optimal Application Scenarios


Nav1.7-Focused Library Synthesis

The compound serves as a direct starting material for generating libraries of 3-amido and 3-sulfonamido derivatives targeting voltage-gated sodium channels (Nav1.7/PN3), as described in patent US7223782B2 [1]. The free 3-amino group allows parallel acylation or sulfonylation to produce diverse analogs for SAR exploration. The 4-chloro substituent can be further diversified via cross-coupling to introduce aryl or heteroaryl groups at the C4 position, enabling two-dimensional library synthesis from a single building block.

Matched Molecular Pair Comparator

The compound forms a matched molecular pair with 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine (Δ = Cl vs. H at C4), enabling quantitative assessment of the chlorine substituent's impact on LogP, pKa, solubility, and target binding . This pair is valuable for computational chemists building QSAR models and for medicinal chemists optimizing lead series where halogen effects require precise deconvolution.

Agrochemical Building Block

The methanesulfonylethyl-pyrazole scaffold is a recognized substructure in herbicidal sulfonylurea and sulfonamide chemotypes [2]. The 4-chloro substituent provides a site for further functionalization, while the 3-amino group can be converted to sulfonylurea bridges. This compound may serve as an intermediate in the synthesis of crop-protection agents, supported by the broader patent landscape on substituted aryl alkylsulfonyl pyrazoles.

Halogen-Bonding Chemical Probe

The 4-chloro substituent can engage in halogen bonding with backbone carbonyls or side-chain acceptors in protein binding sites [3]. When compared with the 4-H, 4-F, 4-Br, and 4-CH₃ analogs, this compound enables systematic evaluation of halogen-bond donor strength and its contribution to binding affinity and selectivity in biochemical or biophysical assays.

Application
Selection Property
Validation Focus
Nav1.7 Library Synthesis
3-Amino derivatization vector
Sodium channel inhibitor SAR expansion
Matched Molecular Pair
Halogen-dependent physicochemical shift
LogP, pKa, and binding deconvolution
Agrochemical Intermediate
Sulfonylurea bridge formation
Herbicidal scaffold SAR evaluation
Halogen-Bonding Probe
Halogen-bond donor capacity
Binding affinity and selectivity modulation
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